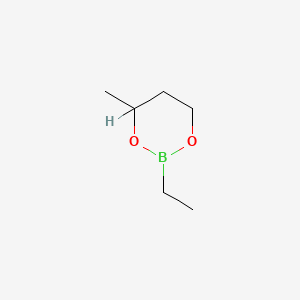
1,3,2-Dioxaborinane, 2-ethyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C6H12O2 It is a member of the dioxaborinane family, which are cyclic boron-containing compounds
Preparation Methods
The synthesis of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- typically involves the reaction of ethylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymer additives.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- involves its ability to form stable complexes with various molecules through boron-oxygen interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with polymers in materials science.
Comparison with Similar Compounds
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- can be compared with other similar compounds such as:
1,3,2-Dioxaborinane, 2-methyl-4-ethyl-: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
1,3,2-Dioxaborinane, 2-ethyl-4-phenyl-:
1,3,2-Dioxaborinane, 2,4-dimethyl-: Different substitution pattern affecting the compound’s stability and reactivity.
Properties
CAS No. |
57633-65-5 |
|---|---|
Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-3-7-8-5-4-6(2)9-7/h6H,3-5H2,1-2H3 |
InChI Key |
MMSQKXHDQIIXFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
stannane](/img/structure/B14607483.png)

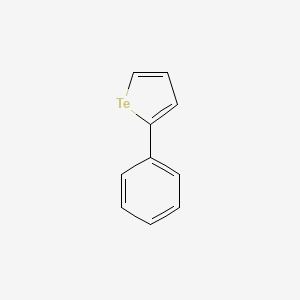
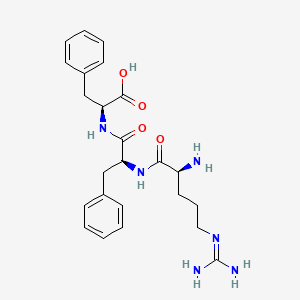

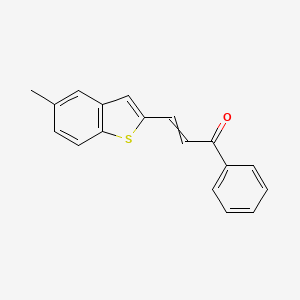
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)

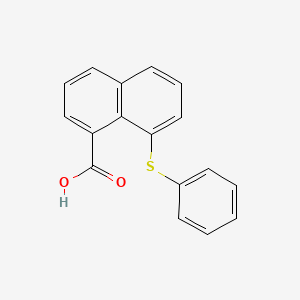
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
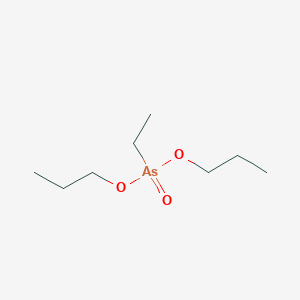
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
